Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 3-methylbenzo[b]thiophene-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for thiophene derivatives often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-amino-3-methylbenzo[b]thiophene-2-carboxylate.
Oxidation: Formation of 5-bromo-3-methylbenzo[b]thiophene-2-sulfoxide.
Reduction: Formation of 5-bromo-3-methylbenzo[b]thiophene-2-methanol.
Scientific Research Applications
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
- 2-Bromo-3-methylthiophene
Uniqueness
Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H9BrO2S |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
WDQPQJQAHHRXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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